

A Technical Guide to the Synthesis of 1-Oleoyl-2-palmitoylglycerol (OPG)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Oleoyl-2-palmitoylglycerol

Cat. No.: B1140357

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the primary synthesis pathways for **1-Oleoyl-2-palmitoylglycerol (OPG)**, a structured triacylglycerol of significant interest in nutrition and pharmaceutical applications. It details both the endogenous metabolic routes within biological systems and the chemoenzymatic strategies employed for its large-scale production.

Endogenous Biosynthesis Pathways

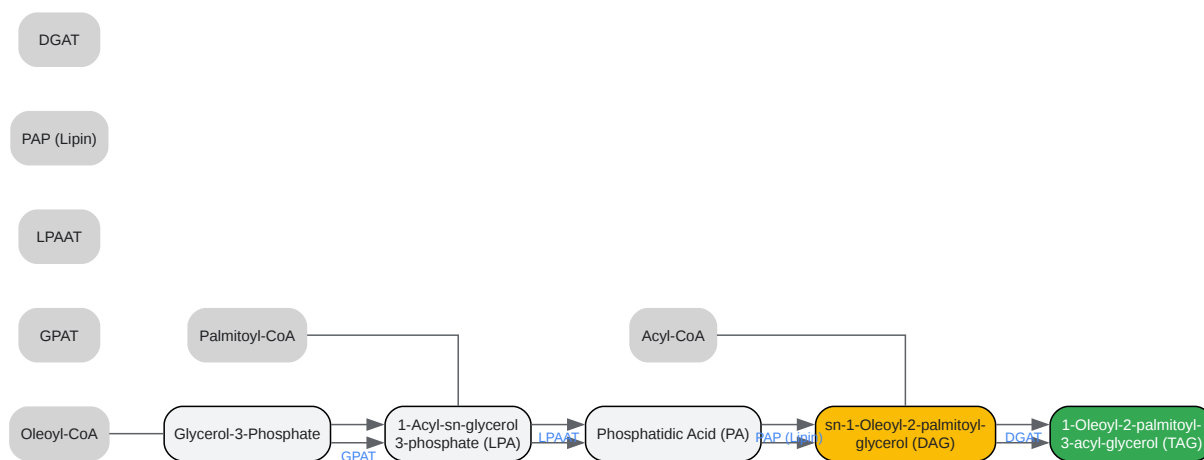
In mammalian cells, the synthesis of triacylglycerols (TAGs), including OPG, occurs primarily through two convergent pathways located in the endoplasmic reticulum: the Glycerol-3-Phosphate (Kennedy) pathway and the Monoacylglycerol pathway.

Glycerol-3-Phosphate(Kennedy) Pathway

The de novo synthesis of TAGs predominantly follows the Kennedy pathway, which involves the sequential acylation of a glycerol backbone.^{[1][2][3]}

- **First Acylation:** The pathway begins with the acylation of glycerol-3-phosphate (G3P) at the sn-1 position by a long-chain acyl-CoA, a reaction catalyzed by the enzyme Glycerol-3-Phosphate Acyltransferase (GPAT).^{[4][5]} This is the rate-limiting step in glycerolipid synthesis.^{[4][6]} The product of this reaction is lysophosphatidic acid (LPA). In mammals, four GPAT isoforms have been identified (GPAT1-4).^{[4][5]}

- **Second Acylation:** The resulting LPA is then acylated at the sn-2 position by Lysophosphatidic Acid Acyltransferase (LPAAT), also known as 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT), to form phosphatidic acid (PA).^{[7][8][9]} This step is crucial for determining the fatty acid at the sn-2 position.
- **Dephosphorylation:** Phosphatidic acid is subsequently dephosphorylated by phosphatidic acid phosphatase (PAP), also known as lipin, to yield sn-1,2-diacylglycerol (DAG).
- **Final Acylation:** The final step is the acylation of DAG at the sn-3 position, catalyzed by Diacylglycerol Acyltransferase (DGAT).^[10] There are two main DGAT enzymes, DGAT1 and DGAT2, which exhibit distinct substrate preferences. DGAT2 appears to preferentially utilize nascent DAG and de novo synthesized fatty acids, while DGAT1 is more involved in re-esterifying partial glycerides with preformed fatty acids.^{[10][11]} The formation of **1-Oleoyl-2-palmitoylglycerol** specifically requires the incorporation of a palmitoyl group at the sn-2 position by LPAAT and an oleoyl group at the sn-1 position by GPAT, followed by the addition of another acyl group at the sn-3 position by DGAT.



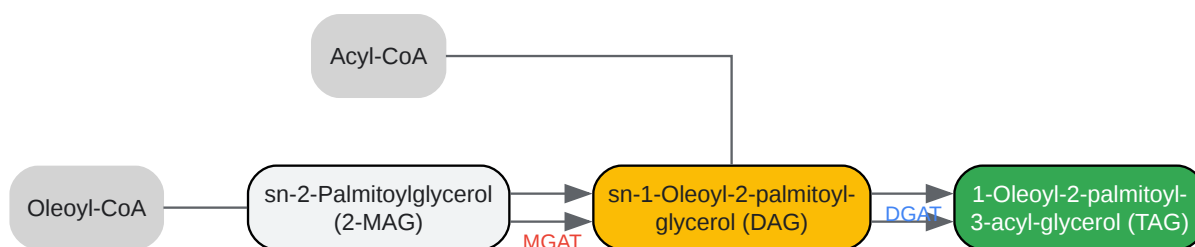
[Click to download full resolution via product page](#)

Fig. 1: The Kennedy Pathway for de novo triacylglycerol synthesis.

Monoacylglycerol (MGAT) Pathway

This pathway is particularly important in the small intestine for the absorption of dietary fat but is also active in other tissues like the liver.^[12] It provides an alternative route to DAG synthesis.

- **Acylation of Monoacylglycerol:** The pathway begins with a monoacylglycerol (MAG), such as sn-2-palmitoylglycerol. The enzyme Monoacylglycerol Acyltransferase (MGAT) catalyzes the acylation of this MAG at the sn-1 or sn-3 position to form a DAG.^{[13][14][15]} In humans, there are three MGAT enzymes (MOGAT1, MOGAT2, MOGAT3).^[15]
- **Final Acylation:** The resulting DAG then enters the final step of the Kennedy pathway, where it is acylated by DGAT to form a TAG.^[14] This pathway can be a significant contributor to TAG synthesis, with MGAT enzymes showing interactions with DGAT enzymes to facilitate the process.^[14]



[Click to download full resolution via product page](#)

Fig. 2: The Monoacylglycerol (MGAT) Pathway for DAG and TAG synthesis.

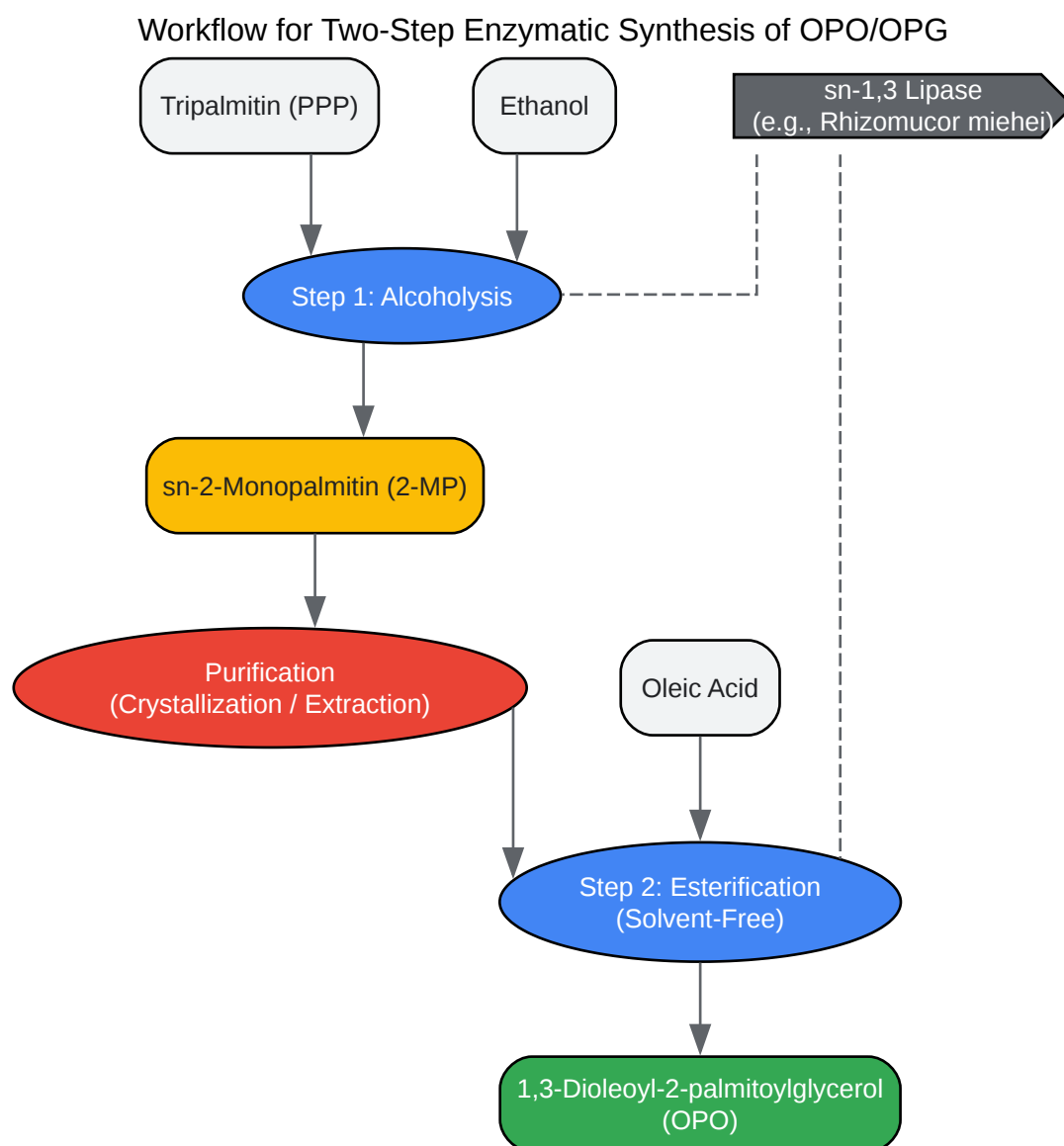
In Vitro Chemoenzymatic Synthesis

The industrial production of OPG, particularly for infant formula, relies heavily on chemoenzymatic methods that offer high selectivity and yield. These methods typically use sn-1,3-specific lipases to precisely control the placement of fatty acids on the glycerol backbone.

Two-Step Enzymatic Synthesis

A widely used and highly selective method involves a two-step process starting from tripalmitin (PPP).^{[16][17]}

- Step 1: Enzymatic Alcoholysis. Tripalmitin is subjected to alcoholysis (e.g., with ethanol) catalyzed by an sn-1,3-specific lipase, such as one from *Candida* sp. 99-125 or *Rhizomucor miehei*.^{[17][18]} The lipase selectively cleaves the palmitic acid from the sn-1 and sn-3 positions, yielding sn-2-monopalmitin (2-MP). The 2-MP intermediate is then isolated and purified, often through crystallization or solvent extraction.^{[16][17]}
- Step 2: Enzymatic Esterification. The purified 2-MP is then esterified with oleic acid, often using the same sn-1,3-specific lipase. The lipase catalyzes the attachment of oleic acid to the available sn-1 and sn-3 positions of the 2-MP, forming the desired 1,3-dioleoyl-2-palmitoylglycerol (OPO), which is the symmetric isomer of OPG.^{[16][18]} This reaction is frequently performed in a solvent-free system to create a more food-grade process.^[16]



[Click to download full resolution via product page](#)

Fig. 3: Workflow for the two-step enzymatic synthesis of OPO/OPG.

One-Step Acidolysis or Interesterification

OPG can also be synthesized in a single step via acidolysis or interesterification. In this approach, a fat rich in palmitic acid at the sn-2 position, such as tripalmitin or palm oil fractions, is reacted directly with oleic acid or oleic acid esters.^{[19][20][21]} An sn-1,3-specific lipase (e.g., Lipozyme RM IM) catalyzes the exchange of fatty acids at the sn-1 and sn-3 positions, replacing palmitic acid with oleic acid.^{[20][21]} While simpler, this method can sometimes result in a lower purity of the final OPG product compared to the two-step method, with byproducts that may be difficult to remove.^[20]

Experimental Protocols and Quantitative Data

Detailed Protocol: Two-Step Enzymatic Synthesis of OPO

This protocol is a composite representation based on methodologies described in the literature.^{[16][17]}

Step 1: Synthesis of sn-2-Monopalmitin (2-MP) via Alcoholysis

- **Materials:** Tripalmitin (PPP), ethanol, n-hexane (or other suitable organic solvent), immobilized sn-1,3-specific lipase (e.g., Rhizomucor miehei lipase immobilized on EP 100).
- **Enzyme Preparation:** Equilibrate the immobilized lipase to a water activity of approximately 0.43 to optimize catalytic activity.
- **Reaction Setup:** Dissolve tripalmitin in n-hexane in a stirred-tank reactor. Add ethanol and the prepared immobilized lipase. A typical substrate molar ratio might be 1:4 (PPP:ethanol).
- **Reaction Conditions:** Maintain the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring for several hours until maximum conversion is achieved, as monitored by TLC or GC.

- **Product Isolation:** After the reaction, filter to remove the immobilized enzyme (which can be reused). Remove the solvent under vacuum.
- **Purification:** Isolate the 2-MP from the resulting mixture of glycerides and fatty acid ethyl esters by crystallization from a solvent like acetone at a low temperature or via solvent extraction.^[17] Dry the purified 2-MP crystals under vacuum.

Step 2: Synthesis of OPO via Esterification

- **Materials:** Purified 2-MP, oleic acid, immobilized sn-1,3-specific lipase.
- **Reaction Setup:** Combine the purified 2-MP and oleic acid in a reactor, typically in a 1:2 to 1:3 molar ratio. This step is often performed in a solvent-free system.^[16]
- **Reaction Conditions:** Add the immobilized lipase (e.g., 10% by weight of substrates). Conduct the reaction at a higher temperature (e.g., 60°C) under vacuum to remove the water produced during esterification, driving the reaction to completion.
- **Product Recovery:** After the reaction, filter to remove the enzyme. The resulting product is a structured lipid rich in OPO. Further purification by column chromatography or molecular distillation can be performed to achieve higher purity if required.

Quantitative Data Summary

The following table summarizes key quantitative data from various chemoenzymatic synthesis studies.

Reference	Synthesis Method	Key Substrates	Enzyme	Yield/Content	Purity/Selectivity	Key Conditions
Schmid et al., 1999[16]	Two-Step	Tripalmitin, Oleic Acid	Rhizomucor miehei, Rhizopus delemar	2-MP: up to 85%; OPO: up to 78%	>95% purity (2-MP); 96% PA at sn-2	Water activity 0.43, solvent-free 2nd step
Liu et al., 2016[17]	Two-Step	Tripalmitin, Oleic Acid	Candida sp. 99-125 lipase	2-MP: 78.03%; OPO: 65%	98.01% purity (2-MP); 75% PA at sn-2	Solvent extraction for 2-MP purification
Wei et al., 2015[20]	One-Step Acidolysis	Tripalmitin, Oleic Acid	Lipozyme RM IM	OPO content: 40.23%	N/A	Solvent-free, 60°C, 6:1 molar ratio (OA:PPP)
Wang et al., 2015[22]	Three-Step Chemoenzymatic	Glycerol, Oleic Acid, Palmitic Acid	Novozym 435 (for 1,3-diolein)	OPO yield: 90.5%	98.7% regiopurity	Chemical final step (acylation of 1,3-diolein)
Ferreira-Dias et al. [19]	Three-Step from Palm Oil	Palm Oil Fractions	Lipozyme IM 60	OPO content in TAG: ~74 mol%	90.7 mol% PA at sn-2	Acidolysis of synthesized tripalmitin

Analytical Techniques for OPG Characterization

The verification of OPG synthesis and the determination of its purity and regiospecificity are crucial.

- High-Performance Liquid Chromatography (HPLC): Non-aqueous reversed-phase HPLC is used for initial separation. Silver ion HPLC (Ag⁺-HPLC) is particularly effective for separating TAG isomers, including distinguishing OPG from its regioisomer OOP (1,2-dioleoyl-3-palmitoylglycerol).[23][24]
- Gas Chromatography (GC): GC analysis of fatty acid methyl esters (FAMES), prepared after pancreatic lipase digestion, is used to determine the fatty acid composition at the sn-2 position, confirming the correct placement of palmitic acid.[19]
- Evaporative Light-Scattering Detector (ELSD): Often used with HPLC for the quantification of lipids like OPG, especially in samples with low concentrations.[23]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycerol-3-phosphate O-acyltransferase - Wikipedia [en.wikipedia.org]
- 6. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of an intrinsic lysophosphatidic acid acyltransferase activity in the lipolytic inhibitor G0/G1 switch gene 2 (G0S2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The lysophosphatidic acid acyltransferases (acylglycerophosphate acyltransferases) family: one reaction, five enzymes, many roles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plant and algal lysophosphatidic acid acyltransferases increase docosahexaenoic acid accumulation at the sn-2 position of triacylglycerol in transgenic Arabidopsis seed oil | PLOS One [journals.plos.org]
- 10. A sequence variant in the diacylglycerol O-acyltransferase 2 gene influences palmitoleic acid content in pig muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 12. The monoacylglycerol acyltransferase pathway contributes to triacylglycerol synthesis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic tracing of monoacylglycerol acyltransferase-2 activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monoacylglycerol O-acyltransferase 1 (MGAT1) localizes to the ER and lipid droplets promoting triacylglycerol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monoacylglycerol O-acyltransferase 1 lowers adipocyte differentiation capacity in vitro but does not affect adiposity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis. | Semantic Scholar [semanticscholar.org]
- 17. Research Portal [scholarworks.brandeis.edu]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Enzymes in lipid modification: From classical biocatalysis with commercial enzymes to advanced protein engineering tools | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 22. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Efficient Separation and Analysis of Triacylglycerols: Quantitation of β -Palmitate (OPO) in Oils and Infant Formulas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to the Synthesis of 1-Oleoyl-2-palmitoylglycerol (OPG)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140357#1-oleoyl-2-palmitoylglycerol-synthesis-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com